5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Overview
Description
5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a complex organic compound belonging to the class of 2-arylbenzofuran flavonoids This compound is characterized by its intricate structure, which includes multiple hydroxyphenyl groups and a benzofuran moiety
Mechanism of Action
Target of Action
Viniferin is a derivative of resveratrol, a prominent stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Various forms of viniferin exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several potential applications in clinical research and future drug development .
Mode of Action
Viniferin’s mechanisms of action on cytotoxic and anti-proliferative activities have been investigated, and most of them are linked to apoptosis . Apoptosis is a form of programmed cell death that is essential for the development and tissue homeostasis of organisms .
Biochemical Pathways
Viniferin is synthesized as a defense mechanism in response to abiotic and biotic stresses, such as microbial attack, toxins, infections, or UV radiation . The best-known sources of stilbenoids, including viniferin, are from Vitis vinifera .
Pharmacokinetics
Bioavailability studies have shown poor absorption and high metabolism of viniferin . The pharmacokinetics have been studied after oral or intravenous administrations for δ-viniferin .
Result of Action
Viniferin exhibits strong activities against inflammatory and oxidative stress . The pathophysiology of these conditions is closely related to the state of oxidation and inflammation .
Action Environment
The biosynthesis of viniferin in various plant species, particularly high in the Vitaceae family, explains its presence in some red wines, which represent the main source of viniferin in the human diet . The environment in which viniferin is produced and consumed can influence its action, efficacy, and stability. For example, viniferin’s production in grapevine cell cultures can be induced with methyl jasmonate and stevioside .
Biochemical Analysis
Biochemical Properties
Viniferin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of viniferin .
Cellular Effects
Viniferin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of viniferin is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of viniferin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of viniferin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Viniferin is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Viniferin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of viniferin and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol involves several steps. One common synthetic route includes the condensation of appropriate hydroxybenzaldehydes with phenylacetic acids under acidic conditions, followed by cyclization to form the benzofuran ring . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures to facilitate the cyclization process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its antioxidant properties and potential therapeutic effects . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases .
Comparison with Similar Compounds
5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other 2-arylbenzofuran flavonoids, such as 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-ylacetonitrile and 4H-1-benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLMRXWKZGLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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